2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Description
This compound features a pyrrolidin-1-yl ethanone backbone substituted with an oxolan-2-ylmethyl amino group and is stabilized as a hydrochloride salt. Hydrochloride salts are typically water-soluble, making this compound suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(13-5-1-2-6-13)9-12-8-10-4-3-7-15-10;/h10,12H,1-9H2;1H |
InChI Key |
CXVLOYLKEWSWML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNCC2CCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of oxolane derivatives with pyrrolidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in anhydrous conditions.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include ethers or substituted amines.
Scientific Research Applications
2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Structural Variations: The oxolan-2-ylmethyl group in the target compound distinguishes it from simpler analogs like 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. This substitution likely increases steric bulk and lipophilicity, impacting receptor binding and metabolic stability .
Physicochemical Properties: Hydrochloride salts (e.g., CAS 1176419-88-7) are common, enhancing aqueous solubility for drug delivery. However, irritant hazards are noted in some cases, necessitating careful handling . The oxolan-derived compound’s calculated molecular weight (260.76) is intermediate between simpler pyrrolidine analogs and bulkier thiazole-containing derivatives .
Synthetic Considerations :
- Analogous compounds (e.g., ’s 1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one) are synthesized via reductive amination or condensation, followed by purification via silica chromatography. Similar methods may apply to the target compound .
Biological Activity
The compound 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride , with the chemical formula and a molecular weight of 212.29 g/mol, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.
| Property | Value |
|---|---|
| Chemical Formula | C11H20N2O2 |
| Molecular Weight | 212.29 |
| IUPAC Name | 2-(oxolan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone |
| PubChem CID | 3229576 |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that compounds with structural similarities to 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin (MRSA) .
Neuroprotective Effects
Neuroprotective properties have been observed in similar compounds, particularly those containing pyrrolidine moieties. These compounds have been noted for their ability to inhibit neurodegeneration and promote neuronal survival under stress conditions .
Cytokine Modulation
Studies suggest that this compound may influence inflammatory pathways by modulating cytokine production. For example, related compounds have been shown to trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell types . This modulation can play a critical role in conditions characterized by chronic inflammation.
Binding Affinity Studies
Binding affinity studies reveal that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation . The binding data suggests potential therapeutic applications in treating neurodegenerative diseases and inflammatory disorders.
Case Study 1: Antibacterial Efficacy
A study focused on the synthesis of pyrrolidine derivatives demonstrated that certain substitutions led to enhanced antibacterial efficacy against MRSA. The compound 11k , which shares structural features with our compound of interest, exhibited significant activity, underscoring the potential for 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride in antimicrobial therapy .
Case Study 2: Neuroprotection
In a neuroprotection study, derivatives similar to 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride were tested for their ability to protect neurons from oxidative stress. Results indicated a marked decrease in neuronal apoptosis when treated with these compounds, suggesting a protective mechanism that could be further explored for therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride, and how can intermediates be purified effectively?
Methodological Answer: A general procedure involves reductive amination or nucleophilic substitution, followed by purification via flash column chromatography (e.g., using ethanol/chloroform gradients for optimal separation). For example, analogous compounds like tert-butyl (2S)-2-(2-hydroxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate were purified using gradient elution (ethanol/chloroform 1:4, Rf: 0.45) to isolate stereoisomers . Critical parameters include solvent polarity adjustments and monitoring via TLC. Post-synthesis, intermediates may undergo spontaneous isomerization in polar solvents (e.g., MeOH/H₂O), necessitating rapid freeze-drying for stabilization .
Q. How can researchers characterize the compound’s structural integrity using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR/IR Spectroscopy: Assign proton environments using ¹H NMR (e.g., δ 1.2–3.8 ppm for pyrrolidine/oxolane protons) and confirm carbonyl groups via IR (stretching frequencies ~1650–1750 cm⁻¹) .
- X-ray Crystallography: For crystalline derivatives, employ SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and salt formation. Monoclinic space groups (e.g., P21/c) are common for hydrochloride salts, with lattice parameters refined against high-resolution data .
Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
Methodological Answer: The compound falls under EU-GHS/CLP Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats) during synthesis.
- Emergency procedures: Immediate rinsing with water for skin contact and inhalation exposure management via ventilation .
- Storage in airtight containers away from moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally related compounds?
Methodological Answer: Discrepancies in unit cell parameters or space group assignments often arise from polymorphism or solvent inclusion. For example, analogous salts (e.g., 4-MPHP hydrochloride) crystallize in monoclinic systems (P21/c or P21/n), requiring rigorous solvent removal during crystal growth . Use SHELXD for phase determination and SHELXE for density modification, especially with twinned data. Cross-validate results with powder XRD to confirm phase purity .
Q. What strategies address isomerization challenges during biological testing?
Methodological Answer: Stereochemical instability, as observed in compounds like (S)-1-(4-octylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, can be mitigated by:
- Stabilizing isomers via lyophilization after dissolving in minimal HPLC-grade water.
- Employing chiral HPLC (e.g., using amylose-based columns) to separate enantiomers pre-testing .
- Validating bioactivity assays with both diastereomers to account for differential pharmacological effects .
Q. How can in vitro models be designed to evaluate this compound’s mechanism of action?
Methodological Answer:
- Lipid Peroxidation Assays: Use organoselenium analogs (e.g., compound 1 in ) as positive controls to assess antioxidant activity.
- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled agonists) for pyrrolidine/oxolane derivatives, with IC₅₀ calculations via nonlinear regression .
- Toxicity Profiling: MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines, paired with ROS detection kits .
Q. What analytical methods are recommended for detecting impurities in bulk samples?
Methodological Answer:
- HPLC-MS: Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities like (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid (EP Impurity A) .
- Reference Standards: Cross-validate against certified materials (e.g., pyridin-2-ol, CAS 72762-00-6) for quantification .
- NMR Spiking: Introduce deuterated analogs to distinguish process-related impurities from degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
